6-Amino-2-cyanobenzothiazole
Overview
Description
6-Amino-2-cyanobenzothiazole is a versatile heterocyclic compound with the molecular formula C8H5N3S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the sixth position and a cyano group at the second position. This compound is widely used as a building block in organic synthesis, particularly in the development of bioluminescent probes and bioorthogonal ligation reactions .
Mechanism of Action
Target of Action
6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound that serves as a key building block in the synthesis of luciferin derivatives for bioluminescent imaging . It is also used as a handle for bioorthogonal ligations . The primary targets of ACBT are natural and engineered firefly luciferases, which are widely used for bioluminescence imaging (BLI) .
Mode of Action
ACBT interacts with its targets through a process of straightforward condensation with D-cysteine . This interaction results in the formation of luciferins, which are substrates for firefly luciferases . In the presence of other thiols and amines, ACBT reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .
Biochemical Pathways
The biochemical pathway involving ACBT primarily revolves around the synthesis of luciferins and their subsequent use in bioluminescence imaging . The luciferins are often generated in vivo from ACBT, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .
Pharmacokinetics
It is noted that acbt and its derivatives have higher stability and cell permeability, which suggests that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of ACBT’s action is the production of luciferins, which serve as substrates for firefly luciferases . These luciferases then catalyze the oxidation of luciferin, producing light in the process. This bioluminescence is used in imaging applications, allowing for the visualization of various biological processes .
Action Environment
It is known that acbt and its derivatives have higher stability and cell permeability , suggesting that they may be robust to various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-cyanobenzothiazole typically involves a cyanation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The process begins with the preparation of 2-cyanobenzothiazole, which is then functionalized to introduce the amino group at the sixth position. This method is economical and scalable, making it suitable for large-scale production .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-cyanobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions:
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Condensation: Aldehydes and ketones in the presence of acid or base catalysts.
Cyclization: Conditions often involve heating and the use of specific catalysts.
Major Products:
Schiff Bases: Formed from condensation reactions.
Substituted Benzothiazoles: Resulting from nucleophilic substitution.
Complex Heterocycles: From cyclization reactions.
Scientific Research Applications
6-Amino-2-cyanobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the development of bioluminescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Cyanobenzothiazole: Lacks the amino group at the sixth position.
6-Aminobenzothiazole: Lacks the cyano group at the second position.
2-Aminobenzothiazole-6-carbonitrile: Similar structure but different functional groups.
Uniqueness: 6-Amino-2-cyanobenzothiazole is unique due to the presence of both the amino and cyano groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo selective bioorthogonal reactions makes it particularly valuable in bioluminescent imaging and other biomedical applications .
Properties
IUPAC Name |
6-amino-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHSEULTWOYIMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556759 | |
Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7724-12-1 | |
Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-amino-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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